molecular formula C20H19N5O4S B12185710 Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- CAS No. 1010904-99-0

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-

Cat. No.: B12185710
CAS No.: 1010904-99-0
M. Wt: 425.5 g/mol
InChI Key: ATDZUPRXLBFCMS-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- features an ethanone core substituted with two key moieties:

  • A piperazinyl group at position 1, modified with a 2,1,3-benzoxadiazole sulfonyl substituent.
  • An indol-3-yl group at position 2.

Properties

CAS No.

1010904-99-0

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H19N5O4S/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2

InChI Key

ATDZUPRXLBFCMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Basic Information

  • Molecular Formula : C22H25N3O4S
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activities. The presence of the benzoxadiazol moiety in the structure enhances its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed promising results against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antiviral Activity

Ethanone compounds have been investigated for their antiviral properties, particularly against HIV. In vitro studies have shown that certain derivatives can inhibit HIV replication by targeting key enzymes involved in the viral life cycle . The mechanism often involves the disruption of integrase activity, which is crucial for viral DNA integration into the host genome.

Neuroprotective Effects

The piperazine ring in the compound is known for its neuroprotective effects. Research has indicated that piperazine derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is particularly relevant in the context of neurodegenerative diseases.

Example Synthesis Route

A typical synthesis route might involve:

  • Formation of Indole-Piperazine Linkage : Reacting an indole derivative with piperazine.
  • Benzoxadiazole Sulfonation : Adding a benzoxadiazol sulfonyl group to the piperazine derivative.
  • Final Acetylation : Introducing the ethanone functional group to complete the synthesis.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several indole-based compounds and evaluated their anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antiviral Efficacy Against HIV

A series of ethanone derivatives were tested for their efficacy against HIV-1 integrase. The most effective compound demonstrated submicromolar inhibitory activity in both enzymatic assays and cellular models, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the indole and piperazine groups may interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Indole Motifs

The following compounds share structural similarities with the target molecule, particularly in their ethanone backbone, piperazine/piperidine rings, and aromatic substituents.

Table 1: Key Structural and Functional Comparisons
Compound Name Piperazine Substituent Indole/Related Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 2,1,3-Benzoxadiazol-4-ylsulfonyl 1H-Indol-3-yl Sulfonyl, benzoxadiazole ~439 (estimated) High polarity due to sulfonyl group; potential metabolic stability
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone () Benzhydryl (diphenylmethyl) 5-Methyl-1H-indol-3-yl Aromatic, lipophilic 465.58 Increased lipophilicity from benzhydryl; may enhance blood-brain barrier penetration
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one () Benzothiazolyl (piperidine ring) N/A (2,6-dichlorophenylsulfanyl) Sulfanyl, chlorine atoms 437.41 Electron-withdrawing Cl atoms; benzothiazole may confer fluorescence properties
JWH-200 () Morpholin-4-ethyl 1-Pentylindol-3-yl Methoxynaphthalene, alkyl chain ~375 (estimated) Synthetic cannabinoid receptor agonist; pentyl chain critical for CB1 binding
Ethanone, 1-[4-(3-hydroxyphenyl)-1-piperazinyl] () 3-Hydroxyphenyl N/A (ethanone core only) Hydroxyl group ~246 (estimated) Polar hydroxyl group; potential serotonin receptor affinity

Functional Group Analysis

  • Benzoxadiazole Sulfonyl vs. Benzhydryl : The target’s benzoxadiazole sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the lipophilic benzhydryl group in ’s compound. This difference may influence solubility and target selectivity .
  • Sulfonyl vs.
  • Indole Substitutions: Unlike JWH-200’s pentyl chain (), the target’s indole lacks alkylation, suggesting divergent receptor interactions (e.g., reduced cannabinoid activity but possible affinity for other targets) .

Research Findings and Implications

Pharmacological Considerations

  • Metabolic Stability : The benzoxadiazole sulfonyl group may reduce cytochrome P450-mediated metabolism, improving half-life compared to analogues with hydroxyl or alkyl groups .
  • Receptor Specificity: The indole moiety aligns with ligands targeting monoamine receptors, but the absence of a pentyl chain (as in JWH-200) likely excludes cannabinoid receptor activity .

Physicochemical Properties

  • Polarity : The target compound’s sulfonyl group increases water solubility relative to benzhydryl- or benzothiazole-containing analogues, which may enhance bioavailability .
  • Molecular Weight : At ~439 g/mol, the target is heavier than JWH-200 (~375 g/mol) but lighter than ’s compound (465.58 g/mol), balancing size and permeability .

Biological Activity

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- (CAS Number: 1010919-72-8) is a complex organic compound notable for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN5O4SC_{20}H_{18}ClN_{5}O_{4}S with a molecular weight of approximately 459.9 g/mol. The structure includes a benzoxadiazole ring, a piperazine moiety, and an indole group, which contribute to its biological activities.

Property Details
Molecular FormulaC20H18ClN5O4S
Molecular Weight459.9 g/mol
IUPAC Name1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)ethanone
CAS Number1010919-72-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition:
Ethanone inhibits enzymes such as glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells. By binding to the active sites of these enzymes, the compound disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites in cancer cells.

Induction of Apoptosis:
The compound has been shown to trigger apoptosis in cancer cell lines by disrupting protein interactions involved in cell survival pathways. This includes interference with the GSTP1-1/JNK complex, which is vital for maintaining cellular homeostasis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Ethanone. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress and apoptosis .

Pharmacological Activities

In addition to its anticancer effects, Ethanone has been evaluated for other pharmacological activities:

  • Anti-inflammatory Activity:
    Research indicates that derivatives similar to Ethanone possess significant anti-inflammatory properties. These compounds have been tested against carrageenan-induced edema in animal models, showing promising results in reducing inflammation .
  • CNS Activity:
    Some studies suggest that modifications in the structure can influence central nervous system (CNS) activity. Variants of this compound have been screened for analgesic and neuroprotective effects .

Case Studies

Case Study 1: Anti-cancer Efficacy
A study involving Ethanone demonstrated its efficacy against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency. The study concluded that the compound could be a candidate for further development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation
In a model assessing paw edema in rats induced by carrageenan, derivatives of Ethanone exhibited a reduction in swelling comparable to standard anti-inflammatory drugs. This suggests potential applications in treating inflammatory conditions .

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